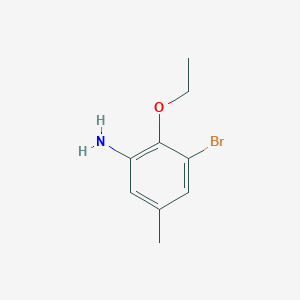

3-Bromo-2-ethoxy-5-methylaniline

Description

3-Bromo-2-ethoxy-5-methylaniline is a brominated aniline derivative featuring an ethoxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. Brominated anilines are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The ethoxy group enhances electron density via resonance, while the methyl group introduces steric effects, collectively influencing reactivity and physical properties .

Properties

IUPAC Name |

3-bromo-2-ethoxy-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGPKUDZFQGINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-methylaniline typically involves multi-step organic reactions. One common method includes:

Nitration: of 2-ethoxy-5-methylaniline to introduce a nitro group.

Reduction: of the nitro group to an amine.

Bromination: at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and bromination to ensure safety and efficiency. The use of catalysts and solvents that can be recycled is also common to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-5-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Formation of various substituted anilines.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-Bromo-2-ethoxy-5-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-methylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Key Comparative Insights :

Substituent Effects: Electron-Donating Groups: Ethoxy (C₈H₁₀BrNO) and methoxy (C₇H₈BrNO) groups increase electron density, enhancing reactivity in electrophilic aromatic substitution compared to methyl or halogen-only analogs .

Synthetic Utility :

- Diazotization and reduction are common for 3-halo-5-alkoxyanilines (e.g., 3-bromo-5-ethoxyaniline), suggesting analogous pathways for the target compound .

- Bromine at the 3-position facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination), while iodine in 5-bromo-4-iodo-2-methylaniline allows sequential functionalization .

Physical Properties :

- Fluorinated analogs (e.g., 3-bromo-2-ethoxy-5-fluoroaniline) exhibit lower molecular weights (234.07 vs. 242.11) and higher polarity due to fluorine’s electronegativity .

- Methyl groups (e.g., 3-bromo-5-methylaniline) marginally increase hydrophobicity compared to ethoxy derivatives .

Applications :

- Fluoro- and iodo-substituted anilines are prioritized in materials science (e.g., 5-bromo-4-iodo-2-methylaniline for spirosilabifluorenes) .

- Methoxy and ethoxy derivatives are more common in pharmaceutical intermediates due to their tunable solubility and bioavailability .

Research Findings and Trends

- Regioselectivity : Substituent positioning profoundly impacts reactivity. For example, 4-bromo-5-fluoro-2-methylaniline favors electrophilic attack at the 6-position due to fluorine’s meta-directing effect .

- Catalytic Applications : Palladium-catalyzed couplings (e.g., with 3-bromo-5-methylaniline) are efficient for constructing biaryl motifs in drug discovery .

- Thermal Stability : Ethoxy groups may reduce thermal stability compared to methoxy analogs, as seen in differential decomposition points during DSC analysis .

Biological Activity

3-Bromo-2-ethoxy-5-methylaniline is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, alongside comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrNO, indicating the presence of a bromine atom, an ethoxy group, and a methyl group attached to an aniline structure. The molecular structure contributes significantly to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of brominated anilines, including this compound, exhibit antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that certain brominated anilines can inhibit the growth of pathogenic bacteria through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies utilizing cell lines such as Hep-G2 (liver carcinoma) and MCF7 (breast cancer) have demonstrated that this compound can induce cytotoxic effects. The MTT assay results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances reactivity, while the ethoxy group may influence lipophilicity and solubility, affecting how the compound interacts with biological membranes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-methoxy-5-methylaniline | Contains methoxy instead of ethoxy group | Moderate antimicrobial activity |

| 3-Bromo-2-butoxy-5-methylaniline | Contains butoxy group; higher lipophilicity | Enhanced cytotoxicity in cancer cells |

| 3-Bromo-2-propoxy-5-methylaniline | Propoxy group; intermediate lipophilicity | Variable antimicrobial effects |

Case Studies

- Antimicrobial Efficacy : A study conducted on various brominated anilines showed that this compound inhibited growth in Gram-positive bacteria more effectively than its methoxy counterpart. The study highlighted the importance of the bromine substituent in enhancing antibacterial activity.

- Cytotoxicity in Cancer Models : In a recent study, this compound was administered to Hep-G2 cells at varying concentrations. Results indicated significant cytotoxic effects at doses above 50 µM, suggesting a potential therapeutic window for further exploration in cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.